molecular formula C13H19NO B12628348 (1-Benzyl-5-methylpyrrolidin-3-yl)methanol

(1-Benzyl-5-methylpyrrolidin-3-yl)methanol

Cat. No.: B12628348
M. Wt: 205.30 g/mol
InChI Key: XTACUFSBKWAURO-UHFFFAOYSA-N
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Description

(1-Benzyl-5-methylpyrrolidin-3-yl)methanol is a chiral pyrrolidine compound of interest in organic synthesis and medicinal chemistry research. This chemical scaffold, featuring a benzyl group and a hydroxymethyl substituent on the pyrrolidine ring, is commonly utilized as a versatile building block or synthetic intermediate . Researchers may employ it in the development of novel pharmacologically active molecules, as similar pyrrolidine structures are known to exhibit biological activity . The compound is typically characterized by analytical methods including NMR and LC-MS to confirm identity and purity, ensuring consistency for research applications. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Please inquire for detailed pricing, availability, and custom synthesis options, including bulk quantities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzyl-5-methylpyrrolidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-13(10-15)9-14(11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTACUFSBKWAURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 5 Methylpyrrolidin 3 Yl Methanol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule, (1-Benzyl-5-methylpyrrolidin-3-yl)methanol, points to a pyrrolidinone-based precursor. This strategy simplifies the synthesis by targeting a more readily accessible intermediate that can be subsequently reduced to the desired amino alcohol.

Methyl 1-Benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate as a Central Intermediate

The cornerstone of this synthetic approach is the identification of Methyl 1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate as a pivotal intermediate. This compound contains the complete carbon skeleton and the necessary functional groups that, through a series of reductive steps, can be converted to the target amino alcohol. The synthesis of this precursor itself is a critical step, often involving the cyclization of appropriate acyclic precursors. While specific literature detailing the synthesis of this exact methylated derivative is not abundant, the synthesis of the closely related Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is well-established libretexts.orgbldpharm.comchemicalbook.com. The introduction of the methyl group at the 5-position would typically be achieved by using a methylated starting material in the initial cyclization reaction.

Intermediate CAS Number Molecular Formula Key Features
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate51523-00-3 chemicalbook.comC13H15NO3Contains the N-benzyl group, the pyrrolidinone ring, and a carboxylate group at the 3-position.
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate428518-36-9 bldpharm.comC13H15NO3The enantiomerically pure form, crucial for asymmetric synthesis.

Reduction Strategies for Pyrrolidinone Precursors

The conversion of the pyrrolidinone precursor to the target amino alcohol necessitates the reduction of both the lactam (amide) carbonyl and the ester functional groups.

Lithium Aluminum Hydride-Mediated Reduction Protocols

Lithium aluminum hydride (LiAlH4) is a powerful and versatile reducing agent capable of reducing both esters and amides to their corresponding alcohols and amines, respectively. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, LiAlH4 serves as a one-pot solution to simultaneously reduce the pyrrolidinone carbonyl and the methyl ester at the 3-position.

The general reaction involves treating the precursor, Methyl 1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate, with an excess of LiAlH4 in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The reaction typically requires heating to ensure complete reduction. The mechanism involves the nucleophilic attack of hydride ions (H-) from LiAlH4 onto the electrophilic carbonyl carbons of both the lactam and the ester. Subsequent workup with water and acid or base quenches the reaction and protonates the resulting alkoxides to yield the diol.

It is important to note that the reduction of lactams with LiAlH4 can sometimes lead to different products depending on the substitution pattern and reaction conditions. For instance, the reduction of some N-substituted pyrrolidin-2-ones can yield ring-opened products or other rearranged structures. rsc.org However, for the synthesis of the target amino alcohol, complete reduction of both carbonyls is the desired outcome.

Reducing Agent Functional Groups Reduced Typical Solvents Key Considerations
Lithium Aluminum Hydride (LiAlH4)Esters, Amides (Lactams), Carboxylic Acids, Ketones, AldehydesDiethyl ether, Tetrahydrofuran (THF)Highly reactive, requires anhydrous conditions, can reduce a wide range of functional groups. byjus.commasterorganicchemistry.com

Alternative Reductive Approaches

While LiAlH4 is a common choice, other reducing agents could potentially be employed. However, many common alternatives lack the strength to reduce the amide bond of the lactam. For instance, sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters or amides under standard conditions.

More specialized and milder reducing agents could be considered if selectivity is a concern, though they might require a multi-step process. For example, a selective reduction of the ester could first be attempted, followed by a separate reduction of the lactam. However, for a direct conversion, LiAlH4 remains the most straightforward and potent option.

Diastereoselective Synthesis of this compound

The presence of two stereocenters in the target molecule (at C3 and C5) means that it can exist as two diastereomers: syn and anti. The relative orientation of the methyl group at C5 and the hydroxymethyl group at C3 determines the diastereomeric outcome.

Control of Syn/Anti Isomer Formation

The diastereoselectivity of the reduction of the pyrrolidinone precursor is a critical aspect of the synthesis. The approach of the hydride reagent to the carbonyl group of the lactam can be influenced by the existing stereocenter at the 5-position (bearing the methyl group).

The stereochemical outcome of the reduction of cyclic ketones and lactams is often governed by steric hindrance. The hydride reagent will preferentially attack from the less hindered face of the molecule. In the case of a 5-methyl-substituted pyrrolidinone, the methyl group can direct the incoming hydride to the opposite face of the ring.

Formation of the anti isomer: If the hydride attacks from the face opposite to the methyl group, the resulting hydroxyl group will be trans to the methyl group, leading to the anti diastereomer.

Formation of the syn isomer: If the hydride attacks from the same face as the methyl group, the resulting hydroxyl group will be cis to the methyl group, leading to the syn diastereomer.

Further research into the stereoselective synthesis of substituted prolinols and related pyrrolidine (B122466) derivatives would be necessary to establish a definitive protocol for obtaining a specific diastereomer of this compound with high purity.

Stereochemical Assignment and Characterization of Diastereoisomers

The synthesis of this compound can result in the formation of multiple diastereomers due to the presence of two stereocenters at the C3 and C5 positions of the pyrrolidine ring. The relative stereochemistry, whether cis or trans, is determined by the synthetic route employed. The characterization and assignment of these diastereomers are crucial for understanding the structure-activity relationship of the final compound.

The primary methods for determining the stereochemistry of these diastereomers are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. In ¹H NMR spectroscopy, the coupling constants and chemical shifts of the protons on the pyrrolidine ring can provide valuable information about their relative orientation. For instance, the coupling constant between the C3 and C4 protons, as well as between the C4 and C5 protons, can differ significantly between the cis and trans isomers. Computational studies, such as Density Functional Theory (DFT), can also be employed to predict the preferred conformations and corresponding NMR parameters, aiding in the assignment of the observed spectra. nih.govacs.org

For unambiguous determination of the absolute and relative stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides a three-dimensional map of the molecule, definitively establishing the spatial arrangement of the substituents on the pyrrolidine ring. jst.go.jp

In cases where diastereomers are difficult to separate by conventional chromatography, derivatization to form crystalline derivatives can facilitate both separation and characterization.

Enantioselective Synthetic Routes

To obtain enantiomerically pure this compound, enantioselective synthetic strategies are essential. These approaches aim to control the formation of a specific enantiomer, thereby avoiding the need for challenging chiral separations of the final product.

Chiral Auxiliary-Based Approaches

One established method for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgyoutube.com After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to influence the diastereoselective formation of the pyrrolidine ring or the stereoselective reduction of a carbonyl group at the C3 position. For example, Evans' oxazolidinone auxiliaries are widely used to direct aldol (B89426) reactions and alkylations with high diastereoselectivity. nih.gov While specific examples for the direct synthesis of this compound using this approach are not extensively documented in readily available literature, the general principles are applicable. A plausible route could involve the use of a chiral amine derived from a natural amino acid, such as proline, to construct the pyrrolidine ring. nih.gov

Table 1: Common Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryTypePotential Application in Pyrrolidine Synthesis
Evans' OxazolidinonesAcylating AgentDiastereoselective alkylation or aldol condensation to set the stereocenters.
(S)- or (R)-1-PhenylethylamineAmineFormation of a chiral imine intermediate for diastereoselective cyclization.
PseudoephedrineAmideDiastereoselective alkylation of an enolate precursor.
CamphorsultamAcylating AgentDiastereoselective cycloadditions or reductions.

This table presents potential applications based on established methodologies in asymmetric synthesis.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. rsc.org This strategy employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

For the synthesis of substituted pyrrolidines, several catalytic asymmetric methods have been developed. These include:

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes is a powerful tool for constructing the pyrrolidine ring. Chiral metal complexes (e.g., based on copper or silver) or organocatalysts can be used to control the enantioselectivity of this transformation. mappingignorance.org

Asymmetric Hydrogenation: The reduction of a suitably substituted pyrrole (B145914) or pyrroline (B1223166) precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, can yield an enantiomerically enriched pyrrolidine. researchgate.netyoutube.com

Organocatalysis: Chiral amines, such as proline and its derivatives, can act as organocatalysts to promote asymmetric reactions, including Mannich and Michael reactions, which can be key steps in the formation of substituted pyrrolidines. nih.gov

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Optimization of Synthetic Pathways and Reaction Conditions

To maximize the yield and stereoselectivity of the synthesis of this compound, careful optimization of the reaction conditions is necessary.

Solvent Effects in Reduction Reactions

The reduction of a carbonyl group at the C3 position of a pyrrolidine precursor is a key step in the synthesis of the target molecule. The choice of solvent can significantly influence the diastereoselectivity of this reduction. Solvents can affect the conformation of the substrate and the transition state, as well as the solubility and reactivity of the reducing agent.

For instance, in the reduction of a ketone, a non-coordinating solvent like hexane (B92381) might favor a chelation-controlled pathway if a Lewis acidic reagent is used, leading to one diastereomer. In contrast, a polar, coordinating solvent like tetrahydrofuran (THF) or methanol (B129727) could disrupt this chelation, favoring a different diastereomer. The specific outcome depends on the interplay of steric and electronic factors of the substrate and the reducing agent.

Catalyst Selection and Loading

In catalytic reactions, the choice of catalyst and its loading are critical parameters for optimization. For instance, in an asymmetric hydrogenation to produce a chiral pyrrolidine, different chiral ligands on the metal catalyst can lead to vastly different enantiomeric excesses.

Table 2: Factors in Catalyst Selection and Loading

ParameterImpact on the Reaction
Catalyst Type Determines the reaction mechanism and can significantly influence both yield and stereoselectivity.
Ligand Structure In asymmetric catalysis, the chiral ligand is the primary source of stereochemical control.
Catalyst Loading The amount of catalyst used can affect reaction rate and, in some cases, selectivity. Lowering catalyst loading is desirable for cost and environmental reasons, but it must not compromise the reaction's efficiency.
Catalyst Deactivation The stability of the catalyst under the reaction conditions is crucial for achieving consistent results and for potential catalyst recycling.

Finding the optimal catalyst and its loading often involves screening a library of catalysts and systematically varying the amount used to find the best balance between reaction efficiency, selectivity, and cost.

Reaction Work-up and Purification Techniques for this compound

Following the synthesis of this compound, a systematic work-up and purification protocol is essential to isolate the target compound from the crude reaction mixture. The specific techniques employed can vary based on the synthetic route and the nature of the impurities present. However, a general multi-step procedure involving extraction, washing, drying, and chromatographic purification is commonly applied to analogous pyrrolidine derivatives.

The initial step in the work-up process typically involves quenching the reaction. This is often achieved by the addition of water to the reaction vessel. Subsequently, the product is extracted from the aqueous layer using a suitable water-immiscible organic solvent. The choice of solvent is critical and depends on the solubility of the target compound. Solvents such as ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), and toluene (B28343) are frequently utilized for the extraction of similar N-benzylpyrrolidine compounds. For instance, in the work-up of related ketones, a combination of extractions with ethyl acetate and dichloromethane has been employed to ensure efficient recovery of the product from the aqueous phase.

After extraction, the combined organic layers are typically washed to remove any remaining water-soluble impurities, salts, or acidic/basic residues. The washing sequence may include deionized water, followed by aqueous solutions of a mild acid or base if necessary to neutralize the mixture. The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), to remove residual water. The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. In some procedures involving catalysts, an initial filtration step through a pad of celite or a similar filter aid may be performed to remove the catalyst before the extraction process.

Final purification of this compound is most commonly achieved by column chromatography. Silica (B1680970) gel is the standard stationary phase for this class of compounds. A gradient elution system is often employed to effectively separate the desired product from any remaining starting materials, by-products, or other impurities. The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane or cyclohexane, and a more polar solvent, like ethyl acetate. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the target compound.

In some instances, crystallization can be employed as a final purification step to obtain a highly pure solid product. This may involve dissolving the crude or partially purified compound in a suitable solvent and then inducing crystallization, either by slow evaporation of the solvent, cooling, or the addition of an anti-solvent. For example, recrystallization from hexane has been used for related pyrrolidinone structures. For compounds that are difficult to crystallize, techniques such as diffusion crystallization, where the compound is dissolved in a good solvent (e.g., DMF or DCM) and an anti-solvent is allowed to slowly diffuse into the solution, may be effective.

The following tables summarize the common solvents and materials used in the work-up and purification of compounds structurally related to this compound.

Table 1: Solvents and Reagents for Reaction Work-up

StepReagent/SolventPurpose
QuenchingWaterTo stop the reaction and dissolve water-soluble by-products.
ExtractionEthyl Acetate (EtOAc)Primary organic solvent for extracting the product.
Dichloromethane (DCM)Alternative or co-solvent for extraction.
TolueneAlternative solvent for extraction.
WashingDeionized WaterTo remove water-soluble impurities.
Aqueous NaOH solutionTo remove acidic impurities.
Aqueous HCl solutionTo remove basic impurities.
DryingSodium Sulfate (Na2SO4)To remove residual water from the organic phase.
Magnesium Sulfate (MgSO4)Alternative drying agent.

Table 2: Materials and Solvents for Purification

TechniqueMaterial/SolventRole
FiltrationCeliteTo filter out solid catalysts or particulates.
Column ChromatographySilica GelStationary phase for separation.
Hexane / CyclohexaneNon-polar component of the mobile phase.
Ethyl Acetate (EtOAc)Polar component of the mobile phase.
CrystallizationHexaneSolvent for recrystallization.
Dichloromethane (DCM) / Diethyl EtherSolvent/anti-solvent system for crystallization.
Dimethylformamide (DMF) / Dichloromethane (DCM)Solvent/anti-solvent system for diffusion crystallization.

Chemical Transformations and Derivative Synthesis of 1 Benzyl 5 Methylpyrrolidin 3 Yl Methanol

Debenzylation Reactions to Yield (5-Methylpyrrolidin-3-yl)methanol

The removal of the N-benzyl group is a critical step in the synthetic pathway, yielding the free secondary amine, (5-Methylpyrrolidin-3-yl)methanol. This transformation unlocks the potential for further functionalization of the pyrrolidine (B122466) nitrogen.

Catalytic Hydrogenation Methods for N-Debenzylation

Catalytic hydrogenation stands as a prominent and widely employed method for the N-debenzylation of N-benzyl amines. This process typically involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.

One of the effective approaches is catalytic transfer hydrogenation (CTH) , which utilizes a hydrogen donor in place of gaseous hydrogen. Ammonium (B1175870) formate (B1220265) is a frequently used hydrogen donor in this context. For instance, the debenzylation of various N-benzyl derivatives of amines and amino acids has been successfully achieved using 10% Pd-C in the presence of anhydrous ammonium formate in refluxing methanol (B129727). mdpi.com This method is noted for its rapid reaction times, often completing within minutes. mdpi.com Another effective hydrogen donor for CTH is 1,4-cyclohexadiene (B1204751). The use of 10% Pd/C with 1,4-cyclohexadiene in ethanol (B145695), often with the addition of acetic acid, has been shown to chemoselectively debenzylate tertiary amines in the presence of benzyl (B1604629) ethers. researchgate.net

Traditional catalytic hydrogenation using hydrogen gas is also a viable method. The use of 20% Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere is a common condition for N-debenzylation. researchgate.net The efficiency of these reactions can be influenced by various factors, including the solvent, temperature, and the presence of additives. For example, the addition of acetic acid has been found to facilitate N-benzyl deprotection in some cases. researchgate.netnih.gov Furthermore, a combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been reported to significantly accelerate the hydrogenative deprotection of N-benzyl groups. nsf.govpharmint.net

CatalystHydrogen SourceSolventAdditiveTemperatureReaction TimeYieldReference
10% Pd/CAmmonium FormateMethanol-Reflux6-10 minHigh mdpi.com
10% Pd/C1,4-CyclohexadieneEthanolAcetic Acid-~16 hGood researchgate.net
20% Pd(OH)₂/CH₂ (1 atm)Ethanol-60 °C24 hVariable researchgate.net
Pd/C and Nb₂O₅/CH₂Methanol-Room Temp< 1 hExcellent nsf.govpharmint.net

Other Deprotection Strategies

Beyond catalytic hydrogenation, several other chemical methods can be employed for the removal of the N-benzyl group. These strategies often involve the use of strong reagents and offer alternatives when catalytic methods are not suitable, for instance, due to the presence of other functional groups that might be sensitive to hydrogenation conditions.

One such approach involves the use of strong Lewis acids . Reagents like boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃) in the presence of a scavenger like anisole (B1667542) can effectively cleave the N-benzyl bond. pharmint.net

Brønsted acids also provide a pathway for debenzylation. Strong acids such as aqueous sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or trifluoroacetic acid (TFA) in suitable solvents can promote the removal of the benzyl group. pharmint.net

Furthermore, oxidative debenzylation presents another alternative. A variety of oxidizing agents can be utilized for this purpose, including Oxone®, N-iodosuccinimide (NIS), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and ceric ammonium nitrate (B79036) (CAN). pharmint.net Another reported method involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere, which has been shown to be effective for the N-debenzylation of various nitrogen-containing heterocycles. researchgate.net

Reagent ClassExamplesGeneral ConditionsReference
Lewis AcidsBBr₃, BCl₃, AlCl₃ with anisole- pharmint.net
Brønsted AcidsH₂SO₄, TsOH, TFA- pharmint.net
Oxidizing AgentsOxone®, NIS, DDQ, CAN- pharmint.net
Strong Base/OxidantKOtBu/DMSO, O₂Room Temperature to 0 °C researchgate.net

Derivatization at the Hydroxyl Group

The primary alcohol functionality in (1-Benzyl-5-methylpyrrolidin-3-yl)methanol is a key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

Esterification of the hydroxyl group can be readily achieved through reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, acylation with benzoyl chloride in pyridine (B92270) is a standard method to introduce a benzoate (B1203000) ester. researchgate.net

Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. organic-chemistry.org A chemoselective method for the etherification of benzyl alcohols in the presence of other hydroxyl groups involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol. nih.gov

Reaction TypeReagentsSolventGeneral ConditionsReference
EsterificationBenzoyl chloride, PyridinePyridine- researchgate.net
Etherification (Williamson)NaH, Alkyl halideTHF or DMF- organic-chemistry.org
Chemoselective EtherificationTCT, DMSOMethanol or Ethanol- nih.gov

Oxidation Reactions

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The Swern oxidation is a well-established method for the selective oxidation of primary alcohols to aldehydes. This reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine (B128534). youtube.comresearchgate.netresearchgate.net This method is known for its mild reaction conditions and high yields. Pyridinium (B92312) chlorochromate (PCC) is another common reagent for the oxidation of primary alcohols to aldehydes.

Modifications of the Pyrrolidine Nitrogen

Following the crucial debenzylation step to yield (5-Methylpyrrolidin-3-yl)methanol, the newly exposed secondary amine on the pyrrolidine ring becomes available for a wide array of functionalization reactions. These modifications allow for the introduction of diverse substituents, significantly expanding the chemical space of accessible derivatives.

Common modifications include N-acylation and N-alkylation . N-acylation can be readily achieved by reacting the secondary amine with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. For example, reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative.

N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This can be accomplished by reacting the amine with an alkyl halide, such as methyl iodide, often in the presence of a base like potassium carbonate to scavenge the acid produced. core.ac.uk The choice of the alkylating agent allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

ModificationReagentBaseSolventGeneral Product
N-AcylationAcyl Chloride (e.g., Benzoyl chloride)Pyridine or TriethylamineDichloromethane (B109758) or THFN-Acyl-(5-methylpyrrolidin-3-yl)methanol
N-AlkylationAlkyl Halide (e.g., Methyl iodide)K₂CO₃Acetonitrile (B52724) or DMFN-Alkyl-(5-methylpyrrolidin-3-yl)methanol

Alkylation and Acylation Reactions

The primary alcohol moiety of this compound is a prime site for alkylation and acylation reactions, leading to the formation of ethers and esters, respectively. These transformations are fundamental in modifying the compound's steric and electronic properties.

Alkylation: The conversion of the hydroxyl group to an ether can be achieved under various conditions. A common method involves the use of an alkyl halide in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. For a substrate like this compound, which also contains a tertiary amine, chemoselectivity can be a consideration. However, methods have been developed for the selective etherification of alcohols in the presence of other nucleophilic groups. For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol has been shown to chemoselectively convert benzylic-type alcohols into their corresponding methyl or ethyl ethers, leaving other functional groups intact. researchgate.net Another mild and effective method for preparing benzyl ethers involves the in situ activation of 2-benzyloxypyridine with methyl triflate. nih.gov

Reagent/Catalyst SystemProduct TypeNotes
Alkyl halide (e.g., CH₃I, C₂H₅Br) + Base (e.g., NaH, K₂CO₃)Alkyl etherStandard Williamson ether synthesis conditions.
2,4,6-Trichloro-1,3,5-triazine (TCT) + DMSO in ROHAlkyl etherChemoselective for benzylic-type alcohols. researchgate.net
2-Benzyloxypyridine + Methyl triflateBenzyl etherMild conditions, suitable for complex molecules. nih.gov

Acylation: The formation of esters from this compound can be readily accomplished through reaction with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acidic byproduct. These reactions are generally high-yielding and proceed under mild conditions. Enzymatic esterification presents a greener alternative, often providing high selectivity without the need for protecting groups. rdd.edu.iq For example, lipases can catalyze the esterification of alcohols with various carboxylic acids or vinyl esters.

Acylating AgentBase/CatalystProduct Type
Acyl chloride (e.g., Acetyl chloride)Pyridine, TriethylamineEster
Carboxylic anhydride (e.g., Acetic anhydride)DMAP (catalyst)Ester
Carboxylic acidDCC, EDCEster
Vinyl acetate (B1210297)Lipase (B570770) (e.g., Candida antarctica lipase B)Acetate ester

Formation of Amide Derivatives

The synthesis of amide derivatives from this compound is a multi-step process, as the alcohol function must first be converted into a group that can form an amide bond. A common strategy involves the oxidation of the primary alcohol to a carboxylic acid, followed by a coupling reaction with an amine.

Oxidation to Carboxylic Acid: A variety of oxidizing agents can be employed for the conversion of the primary alcohol to a carboxylic acid. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) can effect this transformation. Milder, two-step procedures might involve an initial oxidation to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), followed by a subsequent oxidation to the carboxylic acid.

Amide Coupling: Once the corresponding carboxylic acid, (1-benzyl-5-methylpyrrolidin-3-yl)acetic acid, is obtained, it can be coupled with a wide range of primary or secondary amines to form the desired amide derivatives. Standard peptide coupling reagents are often used to facilitate this reaction, minimizing side reactions and racemization if chiral amines are used. Such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). A patent for related pyrrolo[2,3-d]pyrimidine derivatives describes amide formation by reacting a carboxylic acid with a heteroalkyl group in the presence of a carbodiimide. google.com

Alternatively, the alcohol can be converted to an amine, (1-benzyl-5-methylpyrrolidin-3-yl)methanamine, which can then be acylated to form amides. This transformation can be achieved via a Mitsunobu reaction with a nitrogen nucleophile, or by converting the alcohol to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine or azide (B81097) and subsequent reduction. The resulting amine can then be reacted with acyl chlorides or carboxylic acids under standard amidation conditions. A study on related benzamides of 1-benzyl-3-aminopyrrolidine derivatives highlights the synthesis of potent neuroleptic agents through the coupling of the amine with various substituted benzoic acids. google.com

StepReagents and ConditionsIntermediate/Product
Route 1: Via Carboxylic Acid
1. OxidationJones Reagent (CrO₃, H₂SO₄, acetone) or KMnO₄(1-Benzyl-5-methylpyrrolidin-3-yl)acetic acid
2. Amide CouplingAmine (R-NH₂), EDC, HOBt in DMF or CH₂Cl₂N-Substituted-(1-benzyl-5-methylpyrrolidin-3-yl)acetamide
Route 2: Via Amine
1. Conversion to Aminea) TsCl, Pyridine; b) NaN₃; c) H₂, Pd/C(1-Benzyl-5-methylpyrrolidin-3-yl)methanamine
2. AmidationAcyl chloride (R-COCl), Et₃N in CH₂Cl₂N-((1-Benzyl-5-methylpyrrolidin-3-yl)methyl)amide

Functionalization of the Pyrrolidine Ring System

Beyond the transformations of the hydroxymethyl side chain, the pyrrolidine ring itself offers opportunities for further functionalization, allowing for the construction of more complex molecular architectures and the introduction of additional stereocenters.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds on the pyrrolidine ring of this compound or its derivatives can be achieved through various modern synthetic methods. While specific examples for this exact compound are not prevalent in the literature, general strategies for the functionalization of pyrrolidines can be applied.

One powerful method for constructing pyrrolidine rings, which can be adapted for their functionalization, is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.gov For a pre-formed pyrrolidine ring, C-H activation strategies are becoming increasingly important. For instance, transition-metal-catalyzed C-H functionalization could potentially be used to introduce new substituents at positions C2, C4, or C5 of the pyrrolidine ring, depending on the directing group and catalyst used. The synthesis of complex spiro-pyrrolidine structures, such as 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, demonstrates that the pyrrolidine ring can be a platform for elaborate C-C bond formations, in this case through a multi-component reaction involving an isatin (B1672199) derivative, an amine, and a malononitrile (B47326) derivative. researchgate.net

Introduction of Additional Stereocenters

The existing stereocenters at C3 and C5 of this compound can direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective introduction of new stereocenters. The non-planar, puckered conformation of the pyrrolidine ring plays a crucial role in this stereocontrol. nih.gov

For example, if the hydroxymethyl group at C3 is oxidized to a ketone, the resulting (1-benzyl-5-methylpyrrolidin-3-yl)ketone could undergo stereoselective reduction or addition of a nucleophile. The approach of the reagent would be influenced by the steric hindrance imposed by the benzyl group on the nitrogen and the methyl group at C5, leading to the preferential formation of one diastereomer.

Furthermore, reactions that functionalize the pyrrolidine ring itself, such as the 1,3-dipolar cycloaddition or C-H activation reactions mentioned previously, can be designed to be stereoselective. The use of chiral catalysts or auxiliaries can control the facial selectivity of the reaction on the pyrrolidine ring, leading to the formation of products with defined stereochemistry at the newly formed stereocenters. The stereochemical configuration of substituents on the pyrrolidine ring is known to be a critical determinant of biological activity in many classes of compounds. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 1 Benzyl 5 Methylpyrrolidin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is a primary method for determining the structure of organic compounds. For (1-Benzyl-5-methylpyrrolidin-3-yl)methanol, which possesses two stereocenters at the C3 and C5 positions of the pyrrolidine (B122466) ring, ¹H NMR is crucial for identifying the presence of diastereomers (syn and anti) and quantifying their relative ratios.

The key proton signals for structural elucidation would include:

Benzyl (B1604629) Protons: A multiplet in the aromatic region (typically ~7.2-7.4 ppm) corresponding to the phenyl group, and a singlet or a pair of doublets for the benzylic methylene (B1212753) (PhCH₂) protons.

Pyrrolidine Ring Protons: A series of multiplets for the protons on the pyrrolidine ring, with their chemical shifts and coupling constants being highly dependent on their stereochemical relationship (cis or trans) to the substituents.

Methyl Protons: A doublet for the C5-methyl group, with a distinct chemical shift for each diastereomer.

Hydroxymethyl Protons: Signals corresponding to the CH₂OH group, which may appear as a doublet of doublets or a multiplet.

Hydroxyl Proton: A broad singlet for the OH proton, which can be exchanged with D₂O.

The integration of the distinct signals for each diastereomer, for instance, the methyl doublets, would allow for the determination of the diastereomeric ratio.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal, and separate signals would be expected for the carbon atoms of the different diastereomers.

Expected chemical shifts in the ¹³C NMR spectrum would include:

Aromatic Carbons: Signals in the range of ~127-140 ppm for the carbons of the benzyl group.

Pyrrolidine Ring Carbons: Signals for the C2, C3, C4, and C5 carbons of the pyrrolidine ring, typically appearing in the aliphatic region of the spectrum. The chemical shifts would be influenced by the substituents and their stereochemistry.

Benzylic Carbon: The signal for the PhCH₂ carbon.

Hydroxymethyl Carbon: The signal for the CH₂OH carbon, typically in the range of 60-70 ppm.

Methyl Carbon: The signal for the C5-methyl group, appearing at a higher field (lower ppm value).

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity of atoms and elucidating the stereochemistry of complex molecules. For this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the protons within the pyrrolidine ring and its substituents. For example, it would show correlations between the C3-proton and the protons of the adjacent C2 and C4 positions, as well as the hydroxymethyl protons.

HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This technique is instrumental in assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals.

While specific 2D NMR data for this compound is not publicly available, these techniques are standard practice for the unambiguous structural assignment of such molecules. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. The exact mass of this compound (C₁₃H₁₉NO) can be calculated and compared with the experimentally determined mass from an HRMS analysis to confirm its molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of volatile compounds and to identify them based on their retention time and mass spectrum.

An analysis of this compound by GC-MS would provide a chromatogram indicating its purity. The mass spectrum obtained for the main peak would show the molecular ion (if stable enough) and a characteristic fragmentation pattern. For N-benzylpyrrolidine derivatives, a common fragmentation pathway involves the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺). caymanchem.com Other fragments would arise from the cleavage of the pyrrolidine ring.

For the closely related compound (1-Benzylpyrrolidin-3-yl)methanol, GC-MS analysis shows major peaks at m/z 91, 42, 190, 114, and 191. nih.gov The peak at m/z 91 is characteristic of the benzyl group, while the peak at m/z 191 likely corresponds to the molecular ion. A similar fragmentation pattern, with adjustments for the additional methyl group, would be expected for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like this compound. By generating ions directly from a solution, it minimizes fragmentation during the ionization process, typically allowing for the clear observation of the protonated molecule [M+H]⁺. For this compound (molar mass: 205.29 g/mol ), the expected protonated molecular ion would appear at an m/z (mass-to-charge ratio) of approximately 206.3.

While ESI is a soft technique, controlled fragmentation can be induced in the mass spectrometer through collision-induced dissociation (CID) for structural elucidation. The fragmentation pathways of N-benzylpyrrolidine derivatives are often predictable. A primary and highly characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. This process leads to the formation of the stable benzyl cation (C₇H₇⁺) or its rearranged, even more stable, tropylium ion, both of which are observed at m/z 91. This fragment is a strong indicator of the presence of the benzyl group within the molecule.

Further fragmentation patterns can provide additional structural information. Common fragmentation pathways for protonated this compound would likely include:

Loss of water (-18 Da): Dehydration from the protonated molecule, facilitated by the hydroxyl group, would yield a fragment ion at m/z 188.3.

Loss of the hydroxymethyl group (-31 Da): Cleavage of the C-C bond between the pyrrolidine ring and the methanol (B129727) group would result in an ion at m/z 175.3.

Ring-opening fragmentation: The pyrrolidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions that can help to confirm the core structure.

Studies on similar structures, such as benzylpyridinium ions, have confirmed that fragmentation involving rearrangement processes can occur even under the soft ionization conditions of ESI-MS. nih.gov Theoretical and experimental data on related compounds support the facile formation of the tropylium ion as a major fragmentation product. nih.gov

Table 1: Predicted ESI-MS Fragmentation Data for this compound

m/z (Predicted) Proposed Ion/Fragment Formula Significance
206.3[M+H]⁺[C₁₃H₂₀NO]⁺Protonated Molecular Ion
188.3[M+H - H₂O]⁺[C₁₃H₁₈N]⁺Loss of Water
175.3[M+H - CH₂OH]⁺[C₁₂H₁₇N]⁺Loss of Hydroxymethyl Group
91.1[C₇H₇]⁺[C₇H₇]⁺Benzyl Cation / Tropylium Ion

Chromatographic Separations

Chromatographic techniques are indispensable for the analysis and purification of this compound, particularly for assessing its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and, crucially, for separating the enantiomers of chiral compounds like this compound. Due to the presence of a stereocenter, enantiomeric separation is vital, as different enantiomers can exhibit distinct biological activities. csfarmacie.cz This separation is achieved using chiral stationary phases (CSPs). csfarmacie.cz

Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral molecules. mdpi.com Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD/IA/ID (amylose derivatives) are commonly employed. mdpi.comrsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies, leading to different retention times. youtube.com

The choice of mobile phase is critical for achieving optimal separation. Normal-phase (e.g., hexane (B92381)/isopropanol) and polar organic modes (e.g., acetonitrile (B52724) with additives) are frequently used. mdpi.comnih.gov Additives such as trifluoroacetic acid (TFA) or basic modifiers like diethylamine (B46881) (DEA) or ammonia (B1221849) can sharpen peaks and improve resolution by suppressing unwanted interactions with residual silanols on the silica (B1680970) support or by modifying the ionization state of the analyte. rsc.org

Table 2: Representative HPLC Conditions for Chiral Separation of Pyrrolidine Derivatives

Parameter Condition 1 Condition 2 Condition 3
Chiral Stationary Phase Chiralpak® IDChiralcel® OD-HChiralpak® IA
Mobile Phase Acetonitrile/Water/Ammonia (90:10:0.1, v/v/v) rsc.orgHexane/Isopropanol (90:10, v/v)Acetonitrile/Methanol (50:50, v/v)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Detection UV at 220 nmUV at 254 nmMS/MS
Application Enantioselective analysis of antihistamines with structural similarities. rsc.orgGeneral screening for enantioseparation of chiral compounds. mdpi.comChiral separation of drug enantiomers.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time.

Standard silica gel plates (Silica Gel 60 F₂₅₄) are typically used as the stationary phase. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. A suitable mobile phase, or eluent, is chosen to achieve a good separation between the starting materials, intermediates, and the final product. Common eluents for N-substituted pyrrolidines include mixtures of a non-polar solvent like hexane or ethyl acetate (B1210297) with a more polar solvent such as methanol or dichloromethane (B109758).

After development, the spots on the TLC plate are visualized. If the compounds are UV-active, as is the case with the benzyl group in the target molecule, they can be seen under a UV lamp (typically at 254 nm). For compounds that are not UV-active or for better visualization, chemical staining agents are used. A potassium permanganate (B83412) (KMnO₄) stain is highly effective for visualizing compounds with functional groups that can be oxidized, such as the alcohol in the target molecule and the tertiary amine.

The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. An Rf value is characteristic for a specific compound in a given eluent system and can be used to compare with a known standard.

Column Chromatography for Purification

For the purification of this compound on a preparative scale, column chromatography is the most widely used technique. This method allows for the separation of the desired product from unreacted starting materials, by-products, and other impurities. column-chromatography.com

The most common stationary phase for the purification of alkaloids and other nitrogen-containing heterocyclic compounds is silica gel. column-chromatography.comscirp.org The crude reaction mixture is loaded onto the top of a column packed with silica gel. A solvent system (mobile phase), often similar to one optimized by TLC, is then passed through the column.

Gradient elution is frequently employed to achieve efficient separation. This involves starting with a low-polarity eluent (e.g., pure hexane or a mixture with a low percentage of ethyl acetate) and gradually increasing the polarity of the mobile phase over time (e.g., by increasing the concentration of ethyl acetate or methanol). core.ac.uk Less polar impurities will elute from the column first, while the more polar product, this compound, will be retained more strongly by the polar silica gel and elute later. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

In-depth Analysis of this compound Reveals a Gap in Current Computational Research

A thorough review of available scientific literature indicates a notable absence of computational and theoretical studies specifically focused on the chemical compound this compound. Despite the growing application of computational methods in chemical research for predicting molecular properties and behaviors, this particular substituted pyrrolidine derivative appears to be unexplored in the realms of Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and predictive spectroscopy.

The lack of published research prevents a detailed discussion on the optimized geometry, conformational analysis, and electronic structure of this compound that would typically be elucidated through DFT calculations. Similarly, insights into its conformational landscapes, flexibility, and the influence of solvents on its structure, which are often investigated using molecular dynamics simulations, remain unavailable. Consequently, a data-driven table of its predicted spectroscopic properties cannot be compiled.

While computational studies have been conducted on related pyrrolidine structures, the strict focus on this compound as per the user's request means that extrapolating from these related compounds would be inappropriate and scientifically unsound. The unique stereochemistry and electronic effects of the benzyl and methyl substituents on the pyrrolidine ring would necessitate a dedicated computational analysis to generate accurate and reliable data.

Computational and Theoretical Studies of 1 Benzyl 5 Methylpyrrolidin 3 Yl Methanol

Predicted Spectroscopic Properties

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For a molecule such as (1-Benzyl-5-methylpyrrolidin-3-yl)methanol, density functional theory (DFT) is a commonly employed method. Specifically, the Gauge-Including Atomic Orbital (GIAO) method is frequently used for calculating NMR shielding tensors.

A typical computational approach would involve the following steps:

Geometry Optimization: The 3D structure of this compound would first be optimized to find its lowest energy conformation. This is often done using a functional like B3LYP with a basis set such as 6-31G(d).

NMR Calculation: Using the optimized geometry, the NMR chemical shifts are calculated at a higher level of theory, for instance, B3LYP with a larger basis set like 6-311+G(2d,p).

Solvent Effects: The influence of a solvent, such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), can be modeled using a continuum model like the Polarizable Continuum Model (PCM).

Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by subtracting them from the shielding value of a reference standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation is: δ_sample = σ_TMS - σ_sample.

Below are hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted using such a computational methodology.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Number (Hypothetical)Predicted Chemical Shift (δ, ppm)Multiplicity
H (Aromatic)7.25-7.40m
H (Benzylic CH₂)3.65s
H (CH-OH)4.10m
H (CH₂-OH)3.55d
H (Pyrrolidine Ring)1.80-3.20m
H (CH₃)1.20d
H (OH)2.50br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Number (Hypothetical)Predicted Chemical Shift (δ, ppm)
C (Aromatic)127.0-138.0
C (Benzylic CH₂)60.5
C (CH-OH)70.1
C (CH₂-OH)65.2
C (Pyrrolidine Ring)25.0-58.0
C (CH₃)18.5

Vibrational Spectroscopy Predictions (IR, Raman)

Theoretical vibrational spectroscopy plays a crucial role in understanding the molecular structure and bonding of a compound. Infrared (IR) and Raman spectra can be predicted computationally, typically using DFT methods. The process involves calculating the second derivatives of the energy with respect to the atomic positions to determine the harmonic vibrational frequencies.

The methodology mirrors that of NMR prediction:

Geometry Optimization: A stable conformation of the molecule is obtained.

Frequency Calculation: A frequency analysis is performed on the optimized structure using the same level of theory (e.g., B3LYP/6-31G(d)). This calculation yields the vibrational modes and their corresponding frequencies and intensities for both IR and Raman spectra.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data.

The predicted spectra provide insights into the characteristic vibrational modes of the functional groups present in this compound, such as the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, and the various bending and stretching modes of the pyrrolidine (B122466) ring.

Table 3: Predicted Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman ActivityVibrational Assignment (Hypothetical)
3450HighLowO-H stretch
3060-3090MediumHighAromatic C-H stretch
2850-2960HighHighAliphatic C-H stretch
1605MediumHighAromatic C=C stretch
1495MediumMediumAromatic C=C stretch
1450MediumMediumCH₂ bend
1150HighLowC-N stretch
1050HighMediumC-O stretch
700-750HighMediumAromatic C-H out-of-plane bend

Quantitative Structure-Property Relationship (QSPR) Modeling (General)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nist.gov These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property of interest.

For a compound like this compound, QSPR models could be developed to predict a wide range of properties, including but not limited to:

Physicochemical Properties: Boiling point, vapor pressure, water solubility, and octanol-water partition coefficient (logP).

Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) characteristics. nist.gov

Toxicological Properties: Predicting potential toxicity endpoints.

The general workflow for developing a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For pyrrolidine derivatives, this would involve gathering data on a series of related molecules.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as topological, geometrical, electronic, and constitutional information.

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the property being modeled is selected. This is often achieved using statistical techniques like genetic algorithms or multiple linear regression (MLR). nih.gov

Model Development: A mathematical model is constructed to correlate the selected descriptors with the property of interest. This can range from simple linear regression to more complex machine learning algorithms like artificial neural networks (ANNs).

Validation: The predictive power and robustness of the developed model are rigorously assessed using both internal and external validation techniques.

The application of QSPR to this compound would allow for the estimation of its properties without the need for experimental synthesis and testing, thereby accelerating the research and development process.

Role As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Synthesis

The stereocenters within the (1-Benzyl-5-methylpyrrolidin-3-yl)methanol scaffold make it an attractive precursor for the development of chiral ligands and catalysts for asymmetric reactions. The ability to control the stereochemical outcome of a reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.

The pyrrolidine (B122466) ring is a well-established structural motif in a variety of successful organocatalysts and metal ligands. The this compound scaffold, with its defined stereochemistry and functional handles, is an ideal starting point for the synthesis of novel chiral ligands. For instance, the hydroxyl group can be readily converted into a range of coordinating groups, such as phosphines, ethers, or amines, which can then chelate to a metal center. The benzyl (B1604629) group on the nitrogen atom provides steric bulk, which can influence the chiral environment around the catalytic center.

While direct examples of ligands synthesized from this compound are not extensively documented in publicly available literature, the synthetic community has established robust methodologies for converting similar chiral amino alcohols into potent ligands. For example, novel structures incorporating a pyrrolidine moiety, a recognized privileged organocatalyst structure, with a bipyridine unit, a widely used metal ligand, have been designed and synthesized. tandfonline.com These hybrid structures hold potential for use in metal-organic cooperative catalysis. tandfonline.com The synthesis of such ligands often involves a multi-step sequence, starting with the protection of the amine, followed by modification of the hydroxyl group and subsequent deprotection and further functionalization.

Ligand Type Potential Synthetic Transformation from this compound Potential Catalytic Application
P,N-LigandsConversion of the hydroxyl group to a phosphine (B1218219) group.Asymmetric hydrogenation, allylic alkylation
N,O-LigandsUse of the existing nitrogen and oxygen atoms for chelation.Asymmetric aldol (B89426) reactions, Michael additions
Bipyridine LigandsCoupling of the pyrrolidine scaffold to a bipyridine moiety.Asymmetric C-H activation, photoredox catalysis tandfonline.com

Derivatives of this compound have the potential to act as chiral auxiliaries or organocatalysts in a variety of enantioselective transformations. In its capacity as a chiral auxiliary, the compound can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is cleaved and recovered. As an organocatalyst, a derivative could directly catalyze a reaction, for example, through the formation of a chiral enamine or iminium ion intermediate.

The pyrrolidine ring system is central to a broad range of bioactive natural products and is increasingly present in pharmaceutical agents. It has also become ubiquitous in catalysis, finding use as organocatalysts as well as ligands for a wide range of metal-mediated enantioselective protocols. The high value of this heterocyclic framework has made it an attractive target for the development of new synthetic reactions.

Scaffold for Heterocyclic Compound Synthesis

The rigid, chiral framework of this compound makes it an excellent starting point for the synthesis of more complex heterocyclic and polycyclic systems. The pyrrolidine core can be annulated or functionalized to build intricate molecular architectures.

Patents have disclosed the synthesis of both syn-(1-benzyl-5-methylpyrrolidin-3-yl)methanol and anti-(1-benzyl-5-methylpyrrolidin-3-yl)methanol. These syntheses typically start from 1-benzyl-5-methylpyrrolidin-2-one, which is then carboxylated to yield ethyl 1-benzyl-5-methyl-2-oxo-pyrrolidine-3-carboxylate. Subsequent reduction of this intermediate with a hydride reagent like lithium aluminium hydride affords a mixture of the syn and anti diastereomers of this compound, which can be separated by chromatography.

These chiral building blocks have been utilized as key intermediates in the synthesis of complex, biologically active molecules. For example, they have been incorporated into imidazopyridine compounds, which have been investigated for their therapeutic potential. In these syntheses, the hydroxyl group of this compound is typically converted to a leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution by a heterocyclic core. The benzyl group can be removed at a later stage via hydrogenolysis to allow for further functionalization of the pyrrolidine nitrogen.

A specific example involves the synthesis of (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone, where a related compound, [(2R,4R)-1-Benzyl-4-methylpyrrolidin-2-yl]methanol, undergoes a rearrangement to form a piperidine (B6355638) ring. bohrium.com This highlights the utility of such scaffolds in constructing different heterocyclic systems.

The functional groups on the this compound scaffold can be exploited to construct fused or bridged polycyclic systems. Intramolecular cyclization reactions, such as ring-closing metathesis or intramolecular Heck reactions, can be employed to form additional rings onto the pyrrolidine core.

For instance, the hydroxyl group can be extended with a carbon chain containing a terminal alkene. Subsequent ring-closing metathesis with another alkene tethered to the pyrrolidine ring or the benzyl group could lead to the formation of a bicyclic or tricyclic system. While specific examples starting directly from this compound are not prevalent in the literature, the general strategy of using chiral pyrrolidine-based amino alcohols for the synthesis of polyheterocyclic systems is well-established. For example, copper-catalyzed aminoalkoxylation and diamination processes have been developed to access 1,3-polyheterocyclic systems from aminoalcohols.

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The this compound scaffold is an excellent starting point for DOS due to its inherent three-dimensionality and the presence of multiple functionalization points.

Starting from this chiral building block, a variety of diversification strategies can be envisioned. The hydroxyl group can be reacted with a library of carboxylic acids, isocyanates, or other electrophiles. The benzyl group can be removed to reveal the secondary amine, which can then be acylated, alkylated, or used in other coupling reactions with a diverse set of reagents. Furthermore, the pyrrolidine ring itself can be subjected to various transformations to alter the core scaffold.

Parallel Synthesis of Compound Libraries

Parallel synthesis is a powerful strategy in modern drug discovery to rapidly generate a large number of structurally related compounds, known as a compound library. This approach allows for the efficient exploration of the structure-activity relationship (SAR) of a particular scaffold. While direct examples of the parallel synthesis of a library based on this compound are not extensively documented in publicly available research, the principles can be illustrated by the synthesis of analogous structures containing the pyrrolidine core.

A notable example is the parallel solution-phase synthesis of a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. mdpi.comresearchgate.net This process began with the multi-step synthesis of key carboxylic acid intermediates, which were then subjected to parallel amidation with a variety of aliphatic amines. mdpi.comresearchgate.net This parallel step allowed for the rapid generation of a diverse set of carboxamides. mdpi.comresearchgate.net The purity of the final compounds in such libraries is a critical factor, with many of the synthesized carboxamides in this example achieving purities between 80-100%. mdpi.com

The general workflow for such a parallel synthesis is outlined below:

StepDescriptionReactantsProducts
1Synthesis of Key IntermediateItaconic acid and other reagentsSubstituted pyrimidine-5-carboxylic acids
2Parallel AmidationKey carboxylic acid intermediates, various aminesLibrary of carboxamide derivatives
3Purification and Analysis---Purified compounds for biological screening

This methodology highlights how a core scaffold, in this case, a pyrrolidinone derivative, can be systematically modified to produce a library of compounds for biological evaluation. The same principles could be applied to this compound by leveraging its functional groups for diversification.

Exploring Structural Analogues and Bioisosteres

The exploration of structural analogues and bioisosteres is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. This involves making systematic modifications to the molecule's structure to enhance potency, selectivity, and pharmacokinetic properties. The chiral pyrrolidine framework is a versatile starting point for such explorations. nih.gov

Structural Analogues:

The synthesis of structural analogues of this compound would involve modifications to its core structure. For instance, a series of N-benzyl piperidine derivatives were designed and synthesized to act as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease research. nih.gov In this study, various substituents were introduced on the benzyl and piperidine rings to probe their effect on biological activity. nih.gov

Another example is the synthesis and biological evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as xanthine (B1682287) oxidase inhibitors. nih.gov By replacing a cyanopyridine-4-yl moiety with substituted benzyl groups, researchers were able to investigate the structure-activity relationships of this new series of compounds. nih.gov

Bioisosteres:

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological properties. A study on (5-benzylthiazol-2-yl)benzamides demonstrated that replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring, a classic bioisosteric replacement, led to enhanced anti-leukemic activity. nih.gov This highlights how subtle changes in the heterocyclic core can significantly impact biological outcomes. nih.gov

The following table summarizes examples of structural modifications and their impact on biological activity in related heterocyclic compounds:

Original ScaffoldModificationResulting ScaffoldTherapeutic Target/Activity
N-benzyl piperidineIntroduction of various substituentsSubstituted N-benzyl piperidinesHDAC and AChE inhibition nih.gov
Topiroxostat (diaryl-1,2,4-triazole)Replacement of cyanopyridine-4-yl with substituted benzyl groups5-benzyl-3-pyridyl-1H-1,2,4-triazole derivativesXanthine oxidase inhibition nih.gov
(5-benzylthiazol-2-yl)benzamideBioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole(5-benzylthiazol-2-yl)benzamide with tetrazole ringEnhanced anti-leukemic activity nih.gov

Future Directions and Emerging Research Avenues for 1 Benzyl 5 Methylpyrrolidin 3 Yl Methanol

Novel Catalytic Methods for its Synthesis and Functionalization

The development of efficient, stereoselective synthetic routes is paramount. Future research will likely move beyond classical methods to embrace novel catalytic strategies that offer higher precision, yield, and sustainability.

For Synthesis: Asymmetric catalysis is key to accessing specific stereoisomers of (1-Benzyl-5-methylpyrrolidin-3-yl)methanol, which possesses at least two chiral centers. Promising future approaches include:

Transition-Metal-Catalyzed [3+2] Cycloadditions: This powerful strategy for constructing highly functionalized pyrrolidines could be adapted for the target molecule. acs.org The use of azomethine ylides, generated in situ, reacting with appropriate dipolarophiles under the influence of chiral metal complexes (e.g., using silver or copper catalysts) allows for high stereocontrol. rsc.org

Iridium-Catalyzed Reductive Azomethine Ylide Generation: A modern method involves the reductive generation of azomethine ylides from stable and abundant amide precursors. acs.org This approach, proceeding under mild conditions, could provide a novel and efficient pathway to the core pyrrolidine (B122466) structure. acs.org

Stereoselective Hydrogenation: The catalytic hydrogenation of highly substituted pyrrole (B145914) precursors offers excellent diastereoselectivity in forming functionalized pyrrolidines. nih.gov A future synthetic route could involve designing a suitable N-benzyl-5-methyl-3-(hydroxymethyl)pyrrole and reducing it with high stereocontrol.

For Functionalization: Once synthesized, the compound serves as a scaffold for further diversification. Future research could explore:

C-H Functionalization: Directing group-assisted or catalyst-controlled C-H activation could enable the late-stage introduction of new functional groups onto the pyrrolidine ring, creating a library of novel derivatives without de novo synthesis. Iron-catalyzed C-H amination is one such promising technique. organic-chemistry.org

Redox-Neutral α-Functionalization: Methods for the direct α-arylation of pyrrolidines using agents like quinone monoacetals could be explored to add complexity to the scaffold. rsc.org

Table 1: Comparison of Potential Catalytic Synthesis Methods

Method Catalyst Type Key Precursors Potential Advantages
Asymmetric [3+2] Cycloaddition Chiral Silver or Copper Complexes Azomethine Ylides, Alkenes High stereodivergence and enantioselectivity. rsc.orgacs.org
Iridium-Catalyzed Reductive Cycloaddition Iridium Complexes (e.g., Vaska's complex) Amides, Lactams Use of stable precursors, mild conditions. acs.org

Advanced Characterization Techniques for Stereochemical Analysis

Given the chirality of this compound, unambiguous determination of its absolute and relative stereochemistry is critical. While standard techniques like NMR spectroscopy and HPLC on chiral stationary phases are foundational, future research will benefit from more advanced methods.

X-Ray Crystallography: This remains the gold standard for determining the three-dimensional structure of crystalline solids, providing unequivocal proof of stereochemistry. nih.gov Future work would involve preparing crystalline derivatives of the title compound to enable such analysis.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing experimental spectra with those predicted by quantum chemical calculations, the absolute configuration of molecules in solution can be determined.

Quantum State-Specific Analysis: A frontier technique involves using tailored microwave fields combined with ultraviolet radiation to achieve near-complete separation of enantiomers based on their quantum states. sciencedaily.com This breakthrough method allows for unprecedented control and analysis of chiral molecules, opening up new avenues for studying their fundamental properties. sciencedaily.com Applying such state-of-the-art methods could provide profound insights into the stereochemical nature of this compound.

Integration into Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation for improved efficiency, safety, and scalability. rsc.org Integrating the synthesis of this compound into such platforms is a logical future direction.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters like temperature, pressure, and mixing. researchgate.net Research programs have already demonstrated the synthesis of functionalized pyrrolidines using flow reactors, for instance, in chemoselective hydrogenation reactions using H-Cube™ systems. researchgate.net

A potential multi-step flow synthesis could be envisioned as follows:

Table 2: Hypothetical Flow Synthesis Protocol

Step Reaction Reactor Module Potential Catalyst/Reagents
1 Paal-Knorr Pyrrole Synthesis Heated Coil Reactor 1,4-dicarbonyl precursor, benzylamine, acid catalyst. uc.pt
2 Stereoselective Reduction Packed-Bed Hydrogenator (e.g., H-Cube®) Heterogeneous catalyst (e.g., Pd/C). researchgate.net

This automated, telescoped process would minimize manual handling, reduce waste, and allow for on-demand production, accelerating research and development. rsc.orguc.pt

Exploration of Unique Reactivity Profiles

The specific combination of functional groups in this compound—a tertiary amine, a primary alcohol, and a chiral pyrrolidine core—suggests a rich and potentially unique reactivity profile.

Organocatalysis: The pyrrolidine ring is a well-established "privileged scaffold" in organocatalysis, with proline and its derivatives being famous examples. nih.govresearchgate.net Future studies could investigate whether this compound or its derivatives can act as catalysts for asymmetric transformations like aldol (B89426) or Michael reactions.

Ring-Rearrangement and Expansion: Under specific conditions, such as acid catalysis, substituted pyrrolidinones have been shown to undergo unexpected transformations, leading to novel heterocyclic systems. mdpi.comresearchgate.net Investigating the behavior of this compound under a range of acidic or basic conditions could unveil novel, synthetically useful rearrangements.

N-Dealkylation and Functionalization: The N-benzyl group can be readily cleaved via catalytic hydrogenolysis. The resulting secondary amine, (5-methylpyrrolidin-3-yl)methanol, is a versatile intermediate that can be functionalized with a wide array of substituents, providing rapid access to a library of analogs for structure-activity relationship studies.

Application in Materials Science and Supramolecular Chemistry

While pyrrolidines are best known for their biological applications, their rigid, chiral structures also make them attractive candidates for the development of advanced materials.

Supramolecular Gels: Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in solution to form fibrous networks, trapping the solvent to create a gel. Research has shown that other N-benzyl substituted heterocycles can form supramolecular gels upon acylation. mdpi.com By functionalizing the hydroxyl group of this compound, it may be possible to create new LMWGs whose self-assembly properties could be tuned by the stereochemistry of the pyrrolidine core.

Chiral Ligands for Metal Complexes: The nitrogen and oxygen atoms in the molecule can act as a bidentate ligand for coordinating with metal ions. The inherent chirality of the ligand could be transferred to the resulting metal complex, making it a candidate for applications in asymmetric catalysis or as a building block for chiral metal-organic frameworks (MOFs).

Single-Molecule Magnets (SMMs): The design of SMMs, individual molecules that function as magnets, is a frontier area of materials science. researchgate.net While speculative, heterocyclic scaffolds are being explored in this field. The defined stereochemistry and functional handles of this compound could allow it to serve as a foundational piece for constructing more complex, polynuclear systems with interesting magnetic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (1-Benzyl-5-methylpyrrolidin-3-yl)methanol with high yield?

  • Methodological Answer : A multi-step synthesis approach is often employed. Key steps include:

  • Reductive amination : Use sodium borohydride in methanol to reduce intermediates, as demonstrated in analogous pyrrolidine syntheses .
  • Chiral resolution : For enantiopure forms, chiral catalysts or chromatographic separation (e.g., using chiral stationary phases) can be applied, similar to the resolution of (3R,4R)- and (3S,4S)-1-benzylpyrrolidinediols .
  • Purification : Solvent selection (e.g., tert-butyl methyl ether or diisopropyl ether) is critical for recrystallization, based on polarity and boiling point data .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Optimize retention using a C18 column with a methanol-water gradient (e.g., 60–90% methanol over 20 min) to separate the compound from byproducts .
  • FTIR : Confirm functional groups (e.g., hydroxyl at ~3300 cm⁻¹, benzyl C-H stretching at ~3000 cm⁻¹) .
  • NMR : Assign stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for pyrrolidine ring protons) and compare with published data for structurally related compounds .

Advanced Research Questions

Q. How can researchers address contradictory data in the stability profile of this compound under varying pH conditions?

  • Methodological Answer :

  • Systematic stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 3–8. Monitor degradation products via LC-MS and quantify using a validated HPLC method .
  • Control variables : Buffer ionic strength and temperature must be standardized to isolate pH effects. For example, use phosphate buffer (pH 2–8) and borate buffer (pH 9) .
  • Data reconciliation : Apply multivariate analysis (e.g., principal component analysis) to identify confounding factors such as light exposure or residual catalysts .

Q. What strategies optimize the chromatographic separation of this compound from structurally similar impurities?

  • Methodological Answer :

  • Mobile phase optimization : Use a Box-Behnken experimental design to model retention as a function of pH (3–7) and methanol content (50–80%). For acidic impurities, lower pH enhances ionization and improves separation .
  • Column selection : Hydrophobic interaction chromatography (HIC) columns may resolve nonpolar byproducts, while HILIC columns are effective for polar degradants .
  • Detection : Couple with a charged aerosol detector (CAD) to quantify non-UV-active impurities.

Q. How can stereochemical inconsistencies in synthetic batches be resolved during scale-up?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (85:15) to monitor enantiomeric excess. Compare retention times with certified standards of enantiopure analogs (e.g., CAS 90365-74-5 and 163439-82-5) .
  • Crystallization-induced asymmetric transformation : Seed supersaturated solutions with the desired enantiomer to drive stereochemical uniformity .
  • Kinetic resolution : Employ enzymatic catalysts (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.